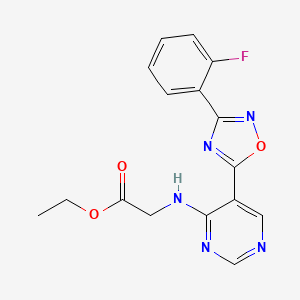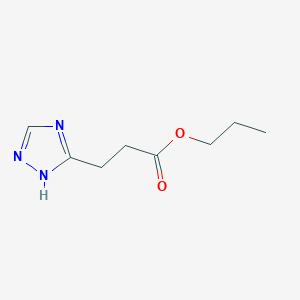
propyl 3-(4H-1,2,4-triazol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are used in a wide range of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “propyl 3-(4H-1,2,4-triazol-3-yl)propanoate” were not found, there are general methods for synthesizing 1,2,4-triazole derivatives . For instance, one method involves the reaction of a diketone with hydrazine to form a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of a similar compound, (4-Propyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride, has been reported . It has a linear formula of C6H13N4Cl1 .
Applications De Recherche Scientifique
Antimicrobial Activity
1,2,4-Triazole derivatives have demonstrated promising antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents. The N–C–S linkage in the 1,2,4-triazole scaffold contributes to its bioactivity. For instance, compounds like Fluconazole , Flupoxam , and Anastrozole contain the 1,2,4-triazole group and are widely used in medicine .
Anticancer Potential
The 1,2,4-triazole scaffold has attracted attention for its anticancer activities. These compounds exhibit diverse mechanisms of action, including inhibition of enzymes and receptors involved in cancer progression. Researchers continue to explore novel synthetic methodologies to access 1,2,4-triazole-containing scaffolds for potential drug candidates .
Anti-Inflammatory and Antioxidant Effects
Studies have highlighted the anti-inflammatory and antioxidant properties of 1,2,4-triazoles. These compounds may modulate inflammatory pathways and scavenge free radicals. Their potential in managing oxidative stress-related diseases warrants further investigation .
Analgesic Properties
Certain 1,2,4-triazole derivatives have shown analgesic effects. Researchers have explored their use in pain management. Understanding their mechanisms of action and optimizing their pharmacokinetic properties is crucial for developing effective analgesics .
Agrochemical Applications
1,2,4-Triazoles find applications in agrochemistry. They can act as fungicides, herbicides, or growth regulators. Their ability to interfere with plant metabolic pathways makes them valuable tools for crop protection and yield enhancement .
Materials Science and Organic Catalysts
The unique structure of 1,2,4-triazoles makes them useful in materials science. Researchers have explored their role as organic catalysts in various reactions. Additionally, they contribute to the design of functional materials with specific properties .
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-triazole nucleus are known to exhibit a wide range of biological activities, including antimicrobial properties .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
1,2,4-triazole derivatives are known to interfere with various biochemical pathways, often leading to the inhibition of essential enzymes or disruption of key biological processes .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Propriétés
IUPAC Name |
propyl 3-(1H-1,2,4-triazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-5-13-8(12)4-3-7-9-6-10-11-7/h6H,2-5H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEKTHYJNRSYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 3-(4H-1,2,4-triazol-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
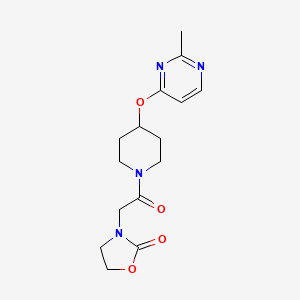



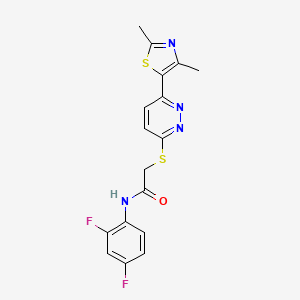
![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)


![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)
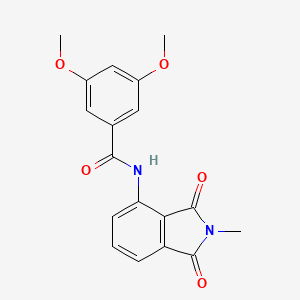
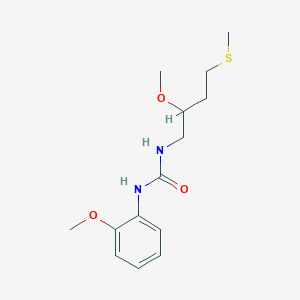
![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2459447.png)
